2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide features a pyrrolo[3,2-d]pyrimidinone core, substituted with an ethyl group at position 3, a phenyl group at position 7, and a sulfanyl-acetamide moiety at position 2. The acetamide side chain is further modified with a 4-methoxyphenylmethyl group. This scaffold is structurally analogous to kinase inhibitors, where the pyrrolo-pyrimidine core often serves as a hinge-binding motif. The sulfanyl linkage and methoxy group may enhance solubility and target affinity .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-28-23(30)22-21(19(14-26-22)17-7-5-4-6-8-17)27-24(28)32-15-20(29)25-13-16-9-11-18(31-2)12-10-16/h4-12,14,26H,3,13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAFBNFQLPOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, phenylhydrazine, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Anti-inflammatory Activity
Recent studies have demonstrated that certain derivatives show promising anti-inflammatory effects comparable to established drugs like celecoxib. For example:
- Inhibition of COX Enzymes : Some derivatives reported IC50 values as low as , indicating potent anti-inflammatory activity.
Cancer Research
Preliminary studies suggest that the compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The structural features conducive to binding with cancer-related targets are currently under investigation.
Biochemical Studies
The compound's unique structural attributes make it suitable for various biochemical assays aimed at understanding enzyme kinetics and molecular interactions in cellular systems.
Structure-Activity Relationship (SAR)
The efficacy of the compound can be attributed to:
- Sulfanyl Group : Critical for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Improve membrane permeability and binding affinity.
Pharmacological Studies
Research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound to establish effective dosing regimens and therapeutic windows for potential clinical applications.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrrolopyrimidine derivatives demonstrated their ability to inhibit COX enzymes effectively. The results highlighted that compounds with similar structures to our target showed significant anti-inflammatory properties in vitro.
Case Study 2: Anticancer Potential
In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. Further studies are needed to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
Example Compound: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide ()
Pyrazolo[3,4-d]pyrimidine Derivatives
Example Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine (nitrogen-rich heterocycle vs. pyrrolo-pyrimidine).
- Substituents : Fluorophenyl, chromen-4-one, and acetamide.
- Physical Properties : Melting point 302–304°C; mass 571.198.8 (M⁺+1) .
- Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity.
Thieno[2,3-d]pyrimidine Derivatives
Example Compound: N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4, )
- Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle).
- Substituents: Hexahydrobenzothieno ring, methoxyphenyl, and ethylphenyl acetamide.
- Key Differences: The thieno core’s electron-deficient nature may reduce π-π stacking compared to pyrrolo-pyrimidines. The hexahydro ring increases conformational flexibility .
Structural and Functional Data Table
Research Findings and Implications
Structural Activity Relationships (SAR): The sulfanyl group in the target compound may improve solubility compared to purely hydrophobic analogs (e.g., thieno-pyrimidines) . The pyrrolo[3,2-d]pyrimidine core offers a balance between rigidity (for target binding) and flexibility (for pharmacokinetics) compared to pyrazolo or thieno derivatives.
Crystallographic Insights :
- The SHELX software suite () is widely used for refining small-molecule structures, suggesting that the target’s crystallographic data could be resolved with high precision using similar methods .
Synthetic Challenges :
- The acetamide linkage in the target compound is synthetically accessible via nucleophilic substitution, analogous to methods described for pyrazolo-pyrimidines () .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a derivative of pyrrolo[3,2-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolo[3,2-d]pyrimidine core.
- An ethyl group and a phenyl substituent.
- A sulfanyl moiety that may enhance its biological interactions.
- An N-(4-methoxyphenyl)methyl acetamide side chain.
This unique configuration is hypothesized to contribute to its pharmacological properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives. For instance, halogenated analogues have shown significant activity against various cancer cell lines, with EC50 values ranging from 0.014 to 14.5 µM. The mechanism of action often involves cell cycle arrest at the G2/M phase without inducing apoptosis, indicating a unique pathway for cancer treatment .
Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MIA Pa-Ca-2 | 0.014 | G2/M Arrest |
| 2 | L1210 | 6.0 | DNA Damage |
| 3 | HCC827 | 0.21 | Covalent Inhibition |
Mechanistic Insights
The mechanism of action for this class of compounds often involves:
- DNA Damage : Inducing DNA strand breaks leading to cell cycle arrest.
- Inhibition of Enzymatic Pathways : Compounds like those derived from pyrrolo[3,2-d]pyrimidines have been shown to inhibit key enzymes involved in nucleotide biosynthesis .
Case Studies
- Case Study on EGFR Mutations : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized that selectively inhibit mutant EGFR activity. One compound demonstrated a remarkable 493-fold increase in efficacy against HCC827 cells harboring the EGFR mutation compared to normal cells .
- Cancer Cell Line Trials : In trials involving various cancer cell lines (e.g., pancreatic and lung cancer), compounds exhibited low toxicity while maintaining high antiproliferative activity. The maximum tolerated doses (MTD) ranged from 5 to 40 mg/kg in mouse models .
Pharmacokinetics
Pharmacokinetic studies indicate that these compounds have rapid metabolism with half-lives around 30 minutes. This rapid conversion suggests the potential for high bioavailability and efficacy but also raises concerns about sustained therapeutic levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
